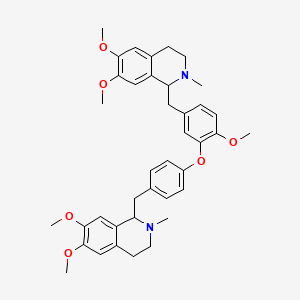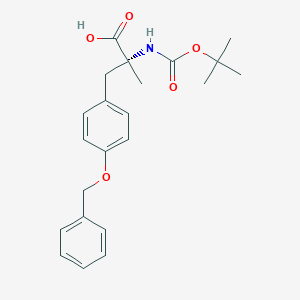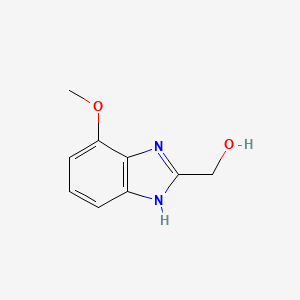
2-(Hydroxymethyl)-4-methoxybenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-methoxybenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-methoxybenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by reduction of the resulting imine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4-methoxybenzimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4-methoxybenzimidazole involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)benzimidazole: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methoxybenzimidazole: Lacks the hydroxymethyl group, which may influence its biological activity.
2-(Hydroxymethyl)-5-methoxybenzimidazole: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness: 2-(Hydroxymethyl)-4-methoxybenzimidazole is unique due to the presence of both hydroxymethyl and methoxy groups, which can confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(4-methoxy-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
HAMRMOPTWLNZMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


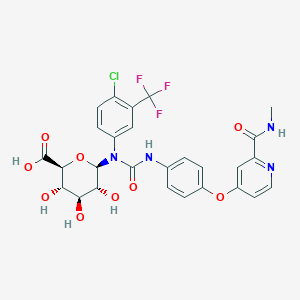
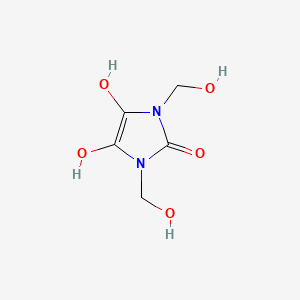
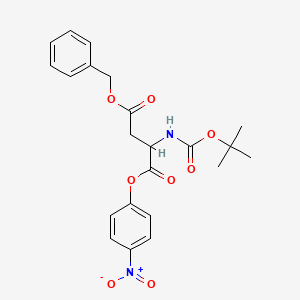
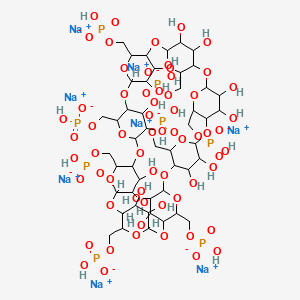
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
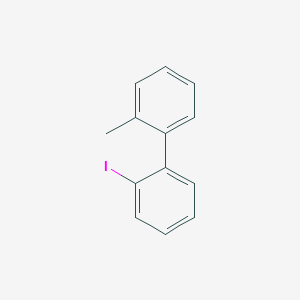
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)
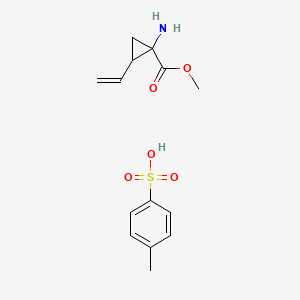
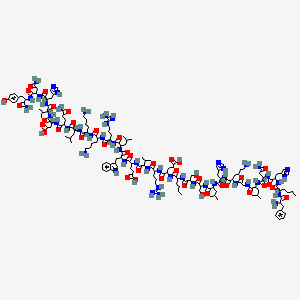
![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)
